molecular formula C11H22ClNO B1405270 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride CAS No. 1864058-25-2

2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Cat. No.: B1405270
CAS No.: 1864058-25-2
M. Wt: 219.75 g/mol
InChI Key: GJHHFAHIEQXDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with piperidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is unique due to the combination of the tetrahydropyran and piperidine rings, which imparts specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

2-(oxan-4-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-6-12-11(3-1)9-10-4-7-13-8-5-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHHFAHIEQXDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 2
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 3
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 4
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 5
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 6
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.